Home > Products > Screening Compounds P87890 > N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE -

N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Catalog Number: EVT-4799606
CAS Number:
Molecular Formula: C11H18N4O3S
Molecular Weight: 286.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds, synthesized and evaluated for their antiproliferative activities against cancer cell lines, exhibits potent inhibition of tubulin polymerization. Compound 7d, a notable example within this series, demonstrates significant activity against HeLa, MCF-7, and HT-29 cancer cell lines. []

Relevance: The relevance of this group to the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, stems from the shared presence of the pyrazole ring. The variations in substituents and their positioning on the pyrazole ring in these compounds offer insights into potential structure-activity relationships, which could be valuable in understanding the properties and potential applications of the target compound. (https://www.semanticscholar.org/paper/0b94afe6247d061cc264af28274e77d87ca98836) []

4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

Compound Description: Identified as a potential positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2), this compound exhibits high potency and selectivity for mGlu2. Radiolabeling with carbon-11 ([11C]5i) facilitated in vitro autoradiography and PET studies in rats, demonstrating specific binding to mGlu2 in the brain. []

Relevance: The compound shares a core structure with N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. Both compounds contain the 1-methyl-1H-pyrazol-3-yl group. This structural similarity is significant as it suggests that the 1-methyl-1H-pyrazol-3-yl group might be a pharmacophore for interacting with biological targets. The distinct activities and applications of these compounds underscore the influence of substituent modifications on the pyrazole ring and adjacent groups in modulating biological activity. (https://www.semanticscholar.org/paper/12d15adcddda28802c83886565fdf1f2068f97bc) []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: This molecule represents a novel, highly selective, and potent inhibitor of phosphodiesterase 10A (PDE10A). This compound emerged as a promising clinical candidate for treating schizophrenia due to its unique interactions within the "selectivity pocket" of PDE10A, leading to enhanced selectivity and potency. []

Relevance: Although PF-2545920 and N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide differ significantly in their overall structure and biological targets, they share the presence of a pyrazole ring within their structures. This shared feature highlights the versatility of the pyrazole scaffold in medicinal chemistry and its ability to contribute to the development of compounds with diverse biological activities. Understanding the specific contributions of the pyrazole ring in various chemical environments can provide valuable insights into designing and optimizing new drugs, including compounds structurally related to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/71e806f76362b1c2151d9be8dbcbcf037f4787ff) []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: This small molecule acts as a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. Demonstrating significant potency and efficacy in rodent choroidal neovascularization (CNV) models, acrizanib emerged as a potential therapy for neovascular age-related macular degeneration, offering a patient-administered alternative to invasive intravitreal injections. []

Relevance: Acrizanib and the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, belong to the same broad chemical class of pyrazole derivatives. This shared structural motif suggests potential similarities in their physicochemical properties and potential for biological activity. Studying compounds like acrizanib can provide insights into the structure-activity relationships of pyrazole-containing molecules, informing the development of novel compounds with improved pharmacological profiles. (https://www.semanticscholar.org/paper/3caa9e25844c452503954ef911fb5ef9d988cd9c) []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Developed as a selective Akt inhibitor with reduced cutaneous toxicity compared to previous Akt inhibitors, Hu7691 exhibits promising kinase selectivity and potent anticancer cell proliferation activity. Its low activity in inducing HaCaT (keratinocyte) apoptosis and favorable pharmacokinetic profile led to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA). []

Relevance: This compound features a 1-methyl-1H-pyrazol-5-yl group within its structure. The presence of this specific pyrazole derivative in both Hu7691 and the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, highlights a critical structural similarity. This shared feature suggests potential commonalities in their binding affinities, pharmacological activities, and metabolic pathways. Investigating the similarities and differences between these compounds can provide valuable information for understanding their mechanism of action and potential therapeutic applications. (https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e) []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: This irreversible pyrrolopyrimidine derivative targets oncogenic EGFR mutants, particularly the T790M substitution, which confers resistance to existing therapies in non-small-cell lung cancer (NSCLC). PF-06747775 demonstrates potent activity against common EGFR mutations while exhibiting selectivity over wild-type EGFR and favorable ADME properties, making it a promising candidate for treating mutant EGFR-driven NSCLC. []

Relevance: Both PF-06747775 and the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, contain a methylated pyrazole ring. This shared structural feature, despite differences in the overall structure and substitution patterns, suggests a potential commonality in their physicochemical properties and potential for biological activity. While the specific targets and applications of these compounds may differ, understanding the role of the methylated pyrazole ring in their respective mechanisms of action can contribute to a broader understanding of pyrazole-based drug design. (https://www.semanticscholar.org/paper/082bb2f6fd44d1ecd8bbe8dd6f917b99267b80a1) []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: Designed as a potent and selective inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET), AMG 337 exhibits nanomolar inhibition of MET kinase activity, favorable preclinical pharmacokinetics, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. Its high unbound target coverage and in vivo antitumor activity make it a promising candidate for further development as a cancer therapeutic. []

Relevance: The common thread linking AMG 337 to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide lies in their shared inclusion of a 1-methyl-1H-pyrazol-4-yl moiety. This structural similarity highlights the recurring presence of this specific pyrazole derivative in compounds exhibiting diverse biological activities. Although their specific targets and mechanisms of action may differ, the shared structural element suggests a potential role of the 1-methyl-1H-pyrazol-4-yl group in modulating interactions with biological targets. Further investigation into the structure-activity relationships of these compounds can provide valuable insights into the specific contributions of the 1-methyl-1H-pyrazol-4-yl moiety and its potential as a pharmacophore in drug discovery. (https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220) []

Substituted (5-methyl-1H-pyrazol-3-yl)-1, 3, 4-oxadiazoles

Compound Description: This series of novel compounds was designed and synthesized specifically for its potential as androgen receptor antagonists. []

Relevance: While these compounds are structurally distinct from N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, they both incorporate a pyrazole ring within their structures. This commonality highlights the versatility of the pyrazole scaffold in medicinal chemistry and its ability to serve as a building block for diverse pharmacological activities. Exploring the structure-activity relationships of these compounds, particularly regarding the impact of different substituents on the pyrazole ring, can provide valuable insights for designing and optimizing novel pyrazole-based compounds, including those structurally related to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/70e9d4fb21d03bdb4a422bbc1ae347817fdf4b62) []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

Compound Description: This compound is a highly selective inhibitor of the receptor tyrosine kinase c-Met. Despite its selectivity for c-Met, PF-04254644 was found to be a pan-phosphodiesterase (PDE) family inhibitor, leading to cardiotoxicity in rats and its termination as a preclinical candidate. []

Relevance: Both PF-04254644 and N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide share the 1-methyl-1H-pyrazol-4-yl group. This common structural element suggests a potential for similar binding interactions and pharmacological effects, although their overall structures and intended targets may differ. Understanding the off-target effects of PF-04254644, particularly its interaction with PDEs, could provide valuable insights for assessing the safety profile and potential risks associated with compounds containing the 1-methyl-1H-pyrazol-4-yl moiety, including N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020) []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

Compound Description: This series of compounds was identified as novel, potent, and selective inhibitors of monoamine oxidase B (MAO-B). Extensive SAR studies and in vivo behavioral evaluations led to the identification of compound 8f as a potential clinical development candidate for improving memory and cognition. []

Relevance: This series, specifically compound 8f, and the target compound N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, belong to the broader category of N-substituted pyrazole derivatives. Despite differences in their overall structures and specific targets, this shared chemical class suggests potential similarities in their physicochemical properties and metabolic pathways. Understanding the structure-activity relationships of these MAO-B inhibitors, particularly the impact of various substituents on the pyrazole ring, can offer valuable insights for designing and optimizing novel compounds within the N-substituted pyrazole class, including those structurally similar to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/c512f35dd3469f5c03eeec4abbd5ab7bb9f02b5f) []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: This compound acts as a potent Jak2 inhibitor, showing efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro. It also demonstrated in vivo efficacy in a TEL-Jak2 model. With its excellent physical properties, preclinical pharmacokinetics, AZD1480 entered Phase I clinical trials for treating myeloproliferative neoplasms. []

Relevance: Both AZD1480 and the target compound N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide share the 5-methyl-1H-pyrazol-3-yl moiety within their structures. Despite the differences in their overall structures and biological targets, this shared fragment suggests a potential for similar binding interactions with specific amino acid residues in target proteins. Studying the binding mode and structure-activity relationships of AZD1480 can offer insights into the potential interactions of the 5-methyl-1H-pyrazol-3-yl group, contributing to a broader understanding of the pharmacological properties of compounds containing this moiety, including N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/02167bd952156f78422f654fec9d15fc9377977e) []

Acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit

Compound Description: This study focused on synthesizing a series of novel hybrid molecules containing 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide units linked to fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []

Relevance: Though these compounds might seem structurally distant from N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide at first glance, they share a crucial element: the pyrazole ring. The variations in how this ring is incorporated into different frameworks within this series, along with the subsequent biological evaluations, offer valuable insights into structure-activity relationships. This knowledge can be extrapolated to understand how modifications around the pyrazole ring in compounds like N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide might influence their interactions with biological targets and their overall pharmacological profiles. (https://www.semanticscholar.org/paper/b1a21d3e4be3cca485287dfb7a9012653a65b8a4) []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

Compound Description: This research focused on synthesizing a novel series of pyrazole-based heterocycles attached to a sugar moiety, aiming to create a new molecular framework with potential anti-diabetic activity. The study involved synthesizing nine new compounds (12a-12i) by reacting ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl) methyl)-3-oxobutanoate derivatives with various alkyl hydrazines, followed by reactions with bromoglucose. The synthesized compounds were characterized, and their anti-diabetic activity was assessed using the urinary glucose excretion method (UGE). Among the tested compounds, 12f, 12h, and 12i exhibited moderate anti-diabetic activity comparable to the standard drug, remogliflozin, making them potential candidates for further investigation as anti-diabetic agents. []

Relevance: This series, like N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, belongs to the class of compounds containing the 1-alkyl-5-methyl-1H-pyrazol-3-yl group. Although the overall structures differ significantly, this common fragment suggests potential similarities in their physicochemical properties and potential for interacting with specific biological targets. Investigating the structure-activity relationships within this series, especially concerning the impact of variations in the alkyl group attached to the pyrazole ring, can provide valuable insights for understanding the properties of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide and potentially guiding its further development or modification. (https://www.semanticscholar.org/paper/25b638b41074a121d9b7e07deb54a321a2272d56) []

3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives (5a–l)

Compound Description: These novel compounds were synthesized via a one-pot, three-component Hantzsch condensation reaction and evaluated for their antimicrobial and antioxidant activities. Compounds 5k, 5h, and 5a displayed broad-spectrum antibacterial activity, while 5b and 5f showed potent antifungal activity. Compounds 5a, 5b, and 5i exhibited significant radical scavenging ability, making them potential antioxidants. Molecular docking studies into the binding site of E. coli MurB enzyme supported the experimental findings, suggesting potential for further development as antimicrobial agents. []

Relevance: While these compounds have distinct structures compared to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, they all belong to the chemical class of pyrazole derivatives. This common feature suggests potential shared physicochemical properties. More importantly, the range of substituents on the pyrazole ring in these derivatives and their evaluated biological activities can provide valuable insights into structure-activity relationships. This knowledge is relevant for understanding how modifications to the pyrazole ring, as seen in N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, might impact its interactions with biological targets and influence its potential therapeutic applications. (https://www.semanticscholar.org/paper/c10fe0c89261fcca290111fd4c857fc774b699fe) []

Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Compound Description: This research focused on synthesizing biologically active heterocyclic systems containing both 1,2,4-triazole and pyrazole rings. Several synthesized compounds demonstrated moderate antiradical activity. []

Relevance: Despite being structurally distinct from the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, the compounds in this study share the presence of a pyrazole ring as a central structural element. This shared feature highlights the importance of the pyrazole scaffold in medicinal chemistry and its ability to contribute to diverse pharmacological activities. Although their specific targets and applications may differ, understanding how modifications to the pyrazole ring and the adjacent heterocyclic systems influence biological activity can provide valuable insights for designing and optimizing novel compounds, including those structurally related to N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/4e72ac320d0bdf6ba3c4dddb905a631cfb465499) []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols derivatives

Compound Description: This study describes a one-pot, four-component domino reaction for synthesizing these derivatives. The process offers a simple and efficient method for creating these compounds, which were then evaluated for their antibacterial activity. []

Relevance: These compounds, while structurally different from N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, highlight the broad utility of pyrazole as a core structure in medicinal chemistry. The efficient synthetic method developed for these derivatives could potentially be adapted for creating libraries of compounds containing pyrazole, including analogs of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. Additionally, studying their antibacterial activity provides insights into the structure-activity relationships within this class of compounds, potentially guiding the development of new pyrazole-based antimicrobials. (https://www.semanticscholar.org/paper/3b0d1ed518a4509003ebfa255abf17293bba8cf3) []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: This molecule is a potent, highly selective, and reversible P2Y12 receptor antagonist. Identified as a potential backup for clopidogrel, SAR216471 exhibits potent in vivo antiplatelet and antithrombotic activities. Its exceptional potency as a P2Y12 antagonist makes it a promising candidate for further development as an antiplatelet agent. []

Relevance: Even though SAR216471 might appear structurally distinct from N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, both compounds share a key structural feature: the presence of a substituted pyrazole ring. This shared element emphasizes the significance of the pyrazole scaffold in medicinal chemistry and its ability to contribute to the development of compounds with diverse biological activities. Investigating the structure-activity relationships of SAR216471, particularly the role of substituents on the pyrazole ring and the adjacent heterocyclic systems, can provide valuable insights for understanding the potential properties and applications of other pyrazole-containing compounds like N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/0b90b8635316e22bde9bbb9ef50fd0f69c4a0725) []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: Synthesized and characterized using various spectroscopic techniques, this compound was also evaluated for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) harboring a rare cysteine in their hinge region. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: This pyrazolo[3,4-b]pyridine derivative, closely related to the selective HSP90 inhibitor TAS-116 (16e), was crystallized to understand its binding mode at the N-terminal ATP binding site of HSP90. TAS-116 is a promising anticancer agent due to its selectivity for HSP90α and HSP90β, oral availability in mice, and potent antitumor effects observed in preclinical studies. []

2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde

Compound Description: This compound serves as a key intermediate in the synthesis of herbicides. The paper details its preparation through a two-step process involving oxidation with chromium trioxide followed by hydrolysis. []

Relevance: This compound, although possessing a different overall structure, shares the presence of a substituted pyrazole ring with the target compound, N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. While this benzaldehyde derivative is used as a building block for herbicides, its inclusion in this list highlights the versatility of substituted pyrazole rings in medicinal chemistry. This versatility suggests that exploring modifications around the pyrazole core of the target compound could lead to derivatives with varied biological activities and potential applications beyond its initial scope. (https://www.semanticscholar.org/paper/7f5655a9689015201f87d35d22ef0e5493ce5cc7) []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed to target T790M-containing double mutant EGFRs, which are implicated in resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). It demonstrates high potency and specificity towards these drug-resistant mutants, showing minimal activity against wild-type EGFR. []

Relevance: While PF-06459988 targets a specific mutation in EGFR and differs significantly in its overall structure from N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, both compounds share a common structural motif: the 1-methyl-1H-pyrazol-4-yl group. This shared fragment suggests a potential for similar binding interactions with specific amino acid residues in their respective target proteins. Studying the binding mode and structure-activity relationships of PF-06459988 can offer insights into the potential interactions of the 1-methyl-1H-pyrazol-4-yl group, contributing to a broader understanding of the pharmacological properties of compounds containing this moiety, including N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide. (https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524) []

2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

Compound Description: This compound represents a novel salt form of a previously described compound. It is highlighted for its potential use in treating central nervous system disorders. []

Relevance: This compound and N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide share a significant portion of their core structure, both featuring a 1-methyl-1H-pyrazol-3-yl group attached to a larger aromatic system. Although their specific substituents and, consequently, their pharmacological targets might differ, this structural similarity suggests a potential for overlapping physicochemical properties and potential for biological activity. Studying the properties and activities of this succinate salt can provide valuable insights into the structure-activity relationships of similar compounds, including N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, and guide further research in this chemical space. (https://www.semanticscholar.org/paper/211bea5123bd78ffe00ca1e9547810ca96071a19) []

4-(1‐phenyl‐1H‐pyrazol‐3‐yl)‐[1,2,4]triazolo[4,3‐a]quinoxalines and 4‐halogenopyrazolyl analogs

Compound Description: This study outlines the synthesis of several derivatives within this class of compounds, expanding the chemical space around this heterocyclic framework. []

Relevance: While these compounds have a different core structure than N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, they highlight the broad applicability of pyrazole in building diverse heterocyclic systems. The synthesis and characterization of these specific derivatives enrich the understanding of structure-activity relationships related to pyrazole-containing compounds. This information can be valuable in exploring the chemical space around N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, potentially leading to the discovery of analogs with interesting biological properties. (https://www.semanticscholar.org/paper/79fed9062ff74291fb6a488ffbea0528030190aa) []

Properties

Product Name

N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide

Molecular Formula

C11H18N4O3S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C11H18N4O3S/c1-14-6-5-10(13-14)12-11(16)9-3-7-15(8-4-9)19(2,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,16)

InChI Key

ZOYMZEALVWRXLO-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.